molecular formula C12H18O6 B1212821 Diethyl 2,3-diacetylsuccinate CAS No. 2049-86-7

Diethyl 2,3-diacetylsuccinate

Cat. No.: B1212821
CAS No.: 2049-86-7
M. Wt: 258.27 g/mol
InChI Key: GJEDSIHWCPPJFN-UHFFFAOYSA-N
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Description

Diethyl 2,3-diacetylsuccinate is an organic compound with the molecular formula C12H18O6 It is a diester derivative of succinic acid, characterized by the presence of two acetyl groups at the 2 and 3 positions

Biochemical Analysis

Biochemical Properties

Diethyl 2,3-diacetylsuccinate plays a significant role in biochemical reactions, particularly in the context of metabolic pathways involving succinate. It interacts with enzymes such as succinate dehydrogenase, which is a key component of the tricarboxylic acid cycle (TCA cycle). This interaction is crucial as succinate dehydrogenase catalyzes the oxidation of succinate to fumarate, a critical step in cellular respiration . Additionally, this compound may interact with other proteins and biomolecules involved in oxidative phosphorylation, influencing the overall energy production in cells.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In microglial cells, for instance, it modulates polarization and activation by reducing mitochondrial fission and cellular reactive oxygen species (ROS) production . This compound influences cell signaling pathways, particularly those related to inflammation and oxidative stress. By preventing the conversion of microglia into the pro-inflammatory M1 phenotype, this compound plays a protective role in cellular function . It also impacts gene expression and cellular metabolism, contributing to the regulation of inflammatory responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. At the molecular level, this compound binds to succinate dehydrogenase, inhibiting its activity and thereby affecting the TCA cycle . This inhibition leads to a decrease in the production of fumarate and a subsequent reduction in the overall energy output of the cell. Additionally, this compound influences gene expression by modulating transcription factors and signaling pathways associated with oxidative stress and inflammation . These interactions highlight the compound’s role in regulating cellular metabolism and maintaining cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have varying impacts on cells . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to modulate cellular processes, including mitochondrial function and ROS production . These temporal effects are essential for understanding the compound’s overall impact on cellular health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert protective effects on cellular function by reducing oxidative stress and inflammation . At higher doses, this compound can have toxic or adverse effects, including disruption of cellular metabolism and induction of apoptosis . These dosage-dependent effects highlight the importance of determining the optimal concentration for therapeutic applications while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the TCA cycle. It interacts with enzymes such as succinate dehydrogenase and fumarase, influencing the conversion of succinate to fumarate and subsequently to malate . This compound also affects the levels of various metabolites, including succinate, fumarate, and malate, thereby modulating metabolic flux within the cell . The involvement of this compound in these pathways underscores its role in cellular energy production and metabolic regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cellular membranes via passive diffusion and facilitated transport mechanisms . Once inside the cell, this compound can accumulate in specific compartments, such as the mitochondria, where it exerts its biochemical effects . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and cellular uptake mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within the mitochondria. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the mitochondrial matrix . Within the mitochondria, this compound interacts with key enzymes involved in the TCA cycle, influencing mitochondrial function and energy production . The subcellular localization of this compound is crucial for its activity and function, as it ensures the precise modulation of metabolic pathways and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2,3-diacetylsuccinate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with N-bromosuccinimide and potassium tert-butylate in tetrahydrofuran at room temperature . Another method includes the condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the resulting dienes .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2,3-diacetylsuccinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl groups to alcohols.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Diethyl 2,3-diacetylsuccinate has various applications in scientific research:

Comparison with Similar Compounds

  • Diethyl 2,3-diisobutylsuccinate
  • Diethyl 2,3-diethylsuccinate

Comparison: Diethyl 2,3-diacetylsuccinate is unique due to the presence of acetyl groups, which impart distinct chemical properties compared to other diesters of succinic acid. For instance, diethyl 2,3-diisobutylsuccinate and diethyl 2,3-diethylsuccinate have different alkyl substituents, leading to variations in reactivity and applications .

Properties

IUPAC Name

diethyl 2,3-diacetylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-5-17-11(15)9(7(3)13)10(8(4)14)12(16)18-6-2/h9-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEDSIHWCPPJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=O)C)C(=O)OCC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883788
Record name Butanedioic acid, 2,3-diacetyl-, 1,4-diethyl ester
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Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2049-86-7
Record name 1,4-Diethyl 2,3-diacetylbutanedioate
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Record name 3,4-Dicarbethoxyhexane-2,5-dione
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Record name Diethyl 2,3-diacetylsuccinate
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Record name Butanedioic acid, 2,3-diacetyl-, 1,4-diethyl ester
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Record name Butanedioic acid, 2,3-diacetyl-, 1,4-diethyl ester
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Record name Diethyl 2,3-diacetylsuccinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Diethyl 2,3-diacetylsuccinate in organic synthesis?

A: this compound is a versatile precursor in organic synthesis. It can be used to synthesize other valuable compounds. For example, it serves as a starting material for the preparation of Ethyl 2,5-dimethylfuran-3-carboxylate and 2,5-Dimethylfuran-3,4-dicarboxylic acid [, ].

Q2: Can this compound be formed as a byproduct in reactions involving other reagents?

A: Yes, research indicates that this compound can be an unexpected byproduct in certain reactions. For instance, in the transition metal salt-mediated oxidative radical addition of Ethyl acetoacetate to Limonene, this compound is observed alongside the desired dihydrofuran product, particularly when using Cerium(IV) ammonium nitrate (CAN) or Cobalt(II) acetate []. This highlights the importance of reaction optimization and understanding potential side reactions.

Q3: Are there alternative reagents to Manganese(III) acetate for the oxidative radical addition of Ethyl acetoacetate to Limonene?

A: While Manganese(III) acetate provides the highest yield (72%) of the desired dihydrofuran product in the oxidative radical addition of Ethyl acetoacetate to Limonene, other transition metal salts were also investigated []. Cerium(IV) ammonium nitrate (CAN) and Cobalt(II) acetate resulted in lower yields of the dihydrofuran product and also produced this compound as a byproduct. Iron(III) salts led to complex product mixtures, and Copper(II) chloride showed no reactivity. This suggests that the choice of transition metal salt significantly influences both the yield and selectivity of this reaction.

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